N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide
Description
This compound features a benzamide core linked to a furan-2-yl moiety substituted with a 2-chlorophenyl group at the 5-position. The acrylamide bridge connects to a 4-methylpiperidin-1-yl group, distinguishing it from related derivatives. The 2-chlorophenyl substituent may enhance lipophilicity and target binding, while the 4-methylpiperidine moiety could improve metabolic stability compared to simpler amines .
Properties
Molecular Formula |
C26H25ClN2O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-18-13-15-29(16-14-18)26(31)23(28-25(30)19-7-3-2-4-8-19)17-20-11-12-24(32-20)21-9-5-6-10-22(21)27/h2-12,17-18H,13-16H2,1H3,(H,28,30)/b23-17- |
InChI Key |
FXRHLTUUXRQIGN-QJOMJCCJSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate amines.
Coupling Reactions: The final step involves coupling the furan, chlorophenyl, and piperidine moieties with the benzamide group using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may yield amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide.
Table 1: Antimicrobial Activity
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| W6 | Antibacterial | 5.19 µM against Staphylococcus aureus |
| W1 | Antifungal | 5.08 µM against Candida albicans |
These compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects comparable to existing treatments .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. The emergence of drug-resistant cancer cells necessitates the development of novel agents with improved efficacy.
Case Study: Anticancer Evaluation
In a study focusing on various substituted benzamides, this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 4.12 |
| A549 (Lung Cancer) | 5.67 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated .
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations and Structural Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Amine Substituents: Piperidine-based amines (e.g., 4-methylpiperidin-1-yl) likely enhance metabolic stability over aliphatic amines (e.g., isopropylamino) due to reduced susceptibility to oxidative metabolism .
Yield and Purity :
- Compounds with bulkier substituents (e.g., cyclohexylamino in ) often require longer reaction times or higher temperatures, reducing yields compared to simpler analogs.
- Crystallization from ethanol/water mixtures (e.g., , % yield) is a common purification step, ensuring high purity for biological testing .
Hypothesized Bioactivity
While explicit data for the target compound is unavailable, structural analogs provide insights:
- Cytotoxicity : Compounds with 3,4,5-trimethoxybenzamide groups () show moderate-to-strong activity against cancer cell lines, attributed to tubulin inhibition or DNA intercalation .
- Selectivity: Derivatives with furan-2-yl and chlorophenyl groups (e.g., ) may target kinase pathways due to similarity to known kinase inhibitors .
- Metabolic Stability : Piperidine and morpholine substituents () are less prone to CYP450-mediated degradation than aliphatic amines, suggesting improved pharmacokinetics for the target compound .
Biological Activity
N-[(1Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a furan ring, a chlorophenyl moiety, and a piperidine group. Its chemical formula is , and it has a molecular weight of 373.85 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : Preliminary studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values suggest potent anti-cancer activity, comparable to established chemotherapeutics.
- Neuroprotective Effects : The piperidine moiety is known for its neuroactive properties. Early research suggests that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.0 | |
| Cytotoxicity | A549 | 6.0 | |
| Neuroprotection | SH-SY5Y | 10.0 | |
| Cholinesterase Inhibition | - | 45.0 |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anti-Cancer Activity : In a study involving MCF-7 breast cancer cells, N-[...]-benzamide demonstrated significant cytotoxic effects with an IC50 value comparable to Doxorubicin, indicating its potential as an alternative or adjunct therapy in breast cancer treatment.
- Neuroprotection in Animal Models : Animal studies have suggested that treatment with the compound reduces neuronal damage following induced oxidative stress, showcasing its promise as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
